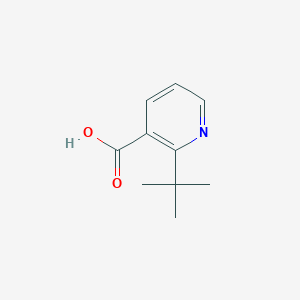
2-Tert-butylpyridine-3-carboxylic acid
Descripción general
Descripción
2-Tert-butylpyridine-3-carboxylic acid is a chemical compound with the molecular formula C10H13NO2 . It has a molecular weight of 179.22 . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The InChI code for 2-Tert-butylpyridine-3-carboxylic acid is 1S/C10H13NO2/c1-10(2,3)8-7(9(12)13)5-4-6-11-8/h4-6H,1-3H3,(H,12,13) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
2-Tert-butylpyridine-3-carboxylic acid is a white to yellow solid . It has a molecular weight of 179.22 and a molecular formula of C10H13NO2 .Aplicaciones Científicas De Investigación
Steric Effects and Ionization
Research on structurally related compounds, such as 2-tert-butylbenzoic acid, has highlighted the role of steric effects and steric inhibition of resonance (SIR) in determining acidity levels. The study conducted by Böhm and Exner (2001) focused on understanding how steric hindrance affects carboxylic acids' ionization and acidity, providing insight into the behavior of bulky carboxylic acids, which could extend to understanding the properties of 2-tert-butylpyridine-3-carboxylic acid. This research is significant for designing compounds with tailored acidity for various scientific applications (Böhm & Exner, 2001).
Catalytic Arylation
Liangbin Huang and D. Weix (2016) demonstrated the use of ruthenium catalysis in the arylation of carboxylic acids, including pyridine carboxylates, with aryl and heteroaryl halides. This methodology could be applied to 2-tert-butylpyridine-3-carboxylic acid, suggesting its potential in synthesizing complex organic molecules, such as pharmaceuticals and agrochemicals, through C–H activation processes (Huang & Weix, 2016).
Supramolecular Architectures
A study by Cooke, Tremblay, and Hanan (2008) on Ru(II) complexes with carboxylic acid functionality highlights the potential of 2-tert-butylpyridine-3-carboxylic acid in forming homoleptic complexes. These complexes are of interest for constructing supramolecular architectures, which are crucial in the development of molecular electronics, photonics, and sensing devices (Cooke, Tremblay, & Hanan, 2008).
Activation of Carboxylic Acids
The work of Basel and Hassner (2002) on activating carboxylic acids through tert-butyl carbonates opens avenues for the synthesis of amides and peptides from carboxylic acids, including 2-tert-butylpyridine-3-carboxylic acid. This method presents an efficient way to form peptide bonds, which is a foundational process in the synthesis of proteins and drug development (Basel & Hassner, 2002).
Carboxylation of Alkenes
Tanaka et al. (2016) described a method for the carboxylation of alkenes with CO2, using 2,6-di-tert-butylpyridine among other catalysts. This research indicates potential pathways for incorporating carboxylic acid groups, such as in 2-tert-butylpyridine-3-carboxylic acid, into various organic substrates, contributing to the development of carbon capture and utilization strategies (Tanaka et al., 2016).
Propiedades
IUPAC Name |
2-tert-butylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(2,3)8-7(9(12)13)5-4-6-11-8/h4-6H,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGNUWMSRCWLEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC=N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butylpyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



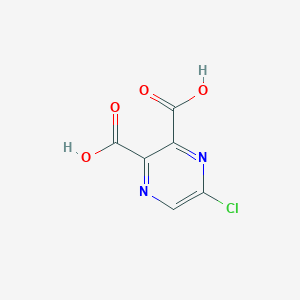
![(S)-2-((S)-2-amino-3-phenyl-propionylamino)-6-{[(4-methoxy-phenyl)-diphenyl-methyl]-amino}-hexanoic acid (4-hydroxymethyl-phenyl)-amide](/img/structure/B3106658.png)
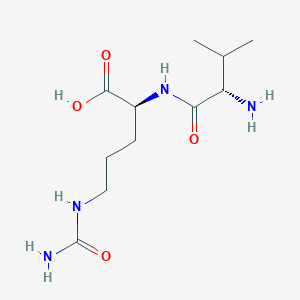

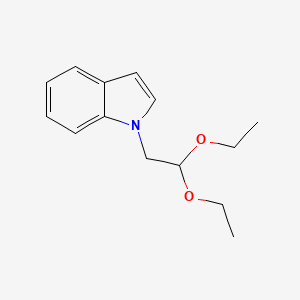
![[(2R)-5,5-dimethyloxolan-2-yl]methanol](/img/structure/B3106680.png)

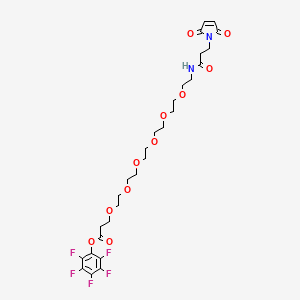
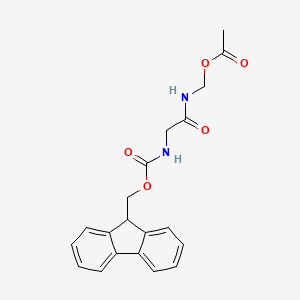


![tert-butylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B3106722.png)

